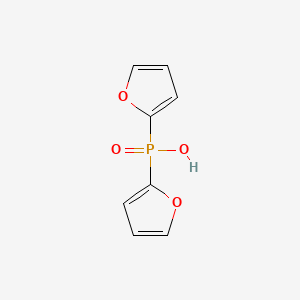

Phosphinic acid, di-2-furanyl-

Description

Contextualization within the Broader Class of Phosphinic Acids

Organophosphorus chemistry is a broad field that studies organic compounds containing phosphorus. wikipedia.org These compounds are classified based on the oxidation state of phosphorus and the nature of the groups attached to it. wikipedia.orgmdpi.com Di-2-furanylphosphinic acid belongs to the phosphinic acid subclass of pentavalent organophosphorus compounds.

Phosphinic acids are characterized by the general formula R₂P(=O)OH, where two organic (R) groups are directly bonded to the phosphorus atom via P-C bonds, along with a double-bonded oxygen (a phosphoryl group) and a hydroxyl group. wikipedia.orgkent.ac.uk This structure makes them tetrahedral at the phosphorus center. kent.ac.ukcore.ac.uk Unlike phosphonic acids (RP(=O)(OH)₂), which are diprotic, phosphinic acids are monoprotic, with the single hydroxyl group being the source of their acidic nature. core.ac.ukatamankimya.com In fact, phosphinic acids are relatively strong acids, with a pKa typically around 1.1. kent.ac.uk

These compounds are valued as stable mimics of the tetrahedral transition states found in biological processes like amide bond hydrolysis, which makes them effective enzyme inhibitors. kent.ac.ukcore.ac.uk Their structural and electronic properties can be finely tuned by varying the organic substituents (R) attached to the phosphorus atom.

Unique Chemical Significance of the 2-Furanyl Moiety in Phosphorus Chemistry

The incorporation of 2-furanyl groups in place of more common alkyl or aryl substituents introduces significant and somewhat counterintuitive electronic effects. The furan (B31954) ring is a five-membered, π-excess aromatic system containing an oxygen atom. acs.org This oxygen atom exerts a strong negative inductive effect (-I) and a positive mesomeric effect (+M), a combination that ultimately results in the 2-furyl group being electron-withdrawing when attached to a phosphorus atom. acs.org

Key Research Findings on the 2-Furanyl Moiety:

Electron-Withdrawing Nature : Studies comparing various substituents have shown that the 2-furyl group is more electron-withdrawing than a phenyl group. acs.org Infrared spectroscopy analysis assigns a substituent contribution value (χi) of 7.4 cm⁻¹ to the 2-furyl group, compared to 4.3 cm⁻¹ for the phenyl group. acs.org

Bonding and Structural Impact : The electron-withdrawing properties of the 2-furyl substituents have a noticeable effect on molecular geometry. In studies of related phosphonium (B103445) salts, the presence of 2-furyl groups leads to a shortening of the nitrogen-phosphorus hypervalent bond distance, a direct consequence of the increased electrophilicity of the phosphorus center. soton.ac.uk

Reactivity and Stability : The electron-withdrawing nature of the 2-furyl group can enhance the thermal stability of certain organophosphorus structures, such as oxaphosphetanes. nih.gov However, it also influences reactivity; for instance, in some organometallic complexes, the phosphorus-carbon bond of a tri(2-furyl)phosphine (B125338) ligand can undergo cleavage at high temperatures.

Historical Development and Current Research Trajectories for Furanyl-Substituted Organophosphorus Compounds

The study of organophosphorus compounds dates back to the 19th century, with significant developments in the 1930s and 1940s leading to the synthesis of nerve agents and pesticides. nih.govnih.govwikipedia.org The exploration of heterocyclic phosphine (B1218219) ligands, including those with furan substituents, began in the mid-20th century.

Early research focused on the coordination chemistry of compounds like tri(2-furyl)phosphine (TFP) with various transition metals. A significant advancement occurred in the 2000s when TFP was shown to be a highly effective ligand in catalysis, particularly for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings. smolecule.com The efficacy of TFP in these reactions is attributed to the electron-withdrawing nature of the furyl groups, which enhances the π-acceptor capability of the ligand, and its relatively small steric footprint (Tolman cone angle of 133°). smolecule.com

Current research continues to explore the applications of furanyl-substituted organophosphorus compounds in several key areas:

Catalysis : Developing new and more efficient catalytic systems for organic synthesis remains a primary focus. The unique electronic properties of furylphosphines make them valuable ligands for facilitating challenging chemical transformations. smolecule.com

Materials Science : The specific electronic characteristics imparted by the furan moiety are being explored for the development of advanced materials. smolecule.com

Bio-organophosphorus Chemistry : Given that phosphinic acids can act as enzyme inhibitors, research into furanyl-substituted analogues for potential therapeutic applications is an ongoing field of interest. kent.ac.ukresearchgate.net

Enzymatic Detoxification : A growing area of research is the use of enzymes for the detection and degradation of organophosphorus compounds, which could be relevant for derivatives of di-2-furanylphosphinic acid. mdpi.com

Data Tables

Table 1: Physicochemical Properties of Di-2-furanylphosphinic Chloride

This table presents data for the acid chloride derivative, which is synthetically related to di-2-furanylphosphinic acid. chemsrc.com

| Property | Value |

| CAS Number | 93973-56-9 |

| Molecular Formula | C₈H₆ClO₃P |

| Molecular Weight | 216.56 g/mol |

| Density | 1.42 g/cm³ |

| Boiling Point | 327.7 °C at 760 mmHg |

| Flash Point | 152 °C |

| Refractive Index | 1.542 |

Data sourced from ChemSrc for Di-2-furanylphosphinic chloride. chemsrc.com

Structure

3D Structure

Properties

CAS No. |

65887-64-1 |

|---|---|

Molecular Formula |

C8H7O4P |

Molecular Weight |

198.11 g/mol |

IUPAC Name |

bis(furan-2-yl)phosphinic acid |

InChI |

InChI=1S/C8H7O4P/c9-13(10,7-3-1-5-11-7)8-4-2-6-12-8/h1-6H,(H,9,10) |

InChI Key |

GKKWPLAHRWSMRB-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)P(=O)(C2=CC=CO2)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Investigations of Di 2 Furanylphosphinic Acid and Its Derivatives

P-C Bond Formation Strategies

The creation of the phosphorus-carbon bond is a critical step in the synthesis of organophosphorus compounds, including di-2-furanylphosphinic acid. Various synthetic strategies have been developed to achieve this, ranging from radical additions to organometallic approaches.

Radical Addition Reactions to Unsaturated Furyl-Containing Substrates

Radical addition reactions represent a powerful tool for the formation of P-C bonds. This methodology often involves the addition of a phosphorus-centered radical to an unsaturated system. In the context of synthesizing furan-containing phosphinic acids, substrates such as 2-vinylfuran and trimethylsilyl (B98337) 3-(2-furyl)acrylate are of particular interest. The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), under thermal conditions. organic-chemistry.org

The general mechanism involves the generation of a phosphinyl radical from a suitable precursor, which then adds to the double bond of the furyl-containing substrate. This addition results in a carbon-centered radical, which can then abstract a hydrogen atom from a donor molecule to yield the final product. The stereospecificity of these additions can be influenced by the choice of reagents and reaction conditions. organic-chemistry.org

Table 1: Examples of Radical Addition Reactions for P-C Bond Formation

| Phosphorus Source | Unsaturated Substrate | Initiator | Product Type |

|---|---|---|---|

| Hypophosphite salts/esters | Alkenes | Et3B/O2 | Phosphinic acid derivatives |

| (-)Menthyl phenylphosphinate | Alkenes | Radical or base catalysis | Optically pure alkylphenylphosphinates |

Phospha-Mannich Type Reactions Involving Hypophosphorous Acid and Derivatives

The Phospha-Mannich reaction is a three-component condensation reaction involving a P-H compound, an aldehyde (or ketone), and an amine. nih.gov When hypophosphorous acid (H₃PO₂) is used as the phosphorus source, it provides a direct route to α-aminoalkylphosphinic acids. nih.gov This reaction is particularly useful for introducing functional groups alongside the phosphorus moiety.

Hypophosphorous acid exists in equilibrium with its trivalent tautomer, phosphonous acid (HP(OH)₂), which is the active nucleophile in this reaction. tandfonline.comresearchgate.net The reaction is often catalyzed by acid, which promotes the formation of the trivalent tautomer and activates the carbonyl group of the aldehyde. tandfonline.com However, the reaction can be complex and may be accompanied by side reactions, such as the oxidation of hypophosphorous acid to phosphorous acid. nih.govnih.gov The basicity of the amine has been shown to influence the reaction outcome, with more basic amines generally giving higher yields of the desired product. nih.gov

Functionalization of Intermediate Phosphonites

Intermediate phosphonites, which can be generated in situ or used as starting materials, offer a versatile platform for further functionalization to build more complex phosphinic acid derivatives. Two common functionalization strategies are aminomethylation and carboxyethylation.

Aminomethylation: This involves the reaction of a phosphonite with an amine and formaldehyde, in a process analogous to the Phospha-Mannich reaction, to introduce an aminomethyl group. This functionalization is valuable for creating compounds with potential biological activity or for use as ligands in coordination chemistry. tandfonline.comresearchgate.net

Carboxyethylation: This can be achieved through the addition of a phosphonite to an acrylic acid derivative. This reaction introduces a carboxyethyl group, which can serve as a handle for further synthetic transformations or to impart specific solubility properties to the molecule.

The ability to functionalize the P-H bond in intermediate H-phosphinic acids allows for the synthesis of a diverse range of phosphinic acid derivatives with tailored properties. nih.gov

Organometallic Approaches (e.g., Grignard Reagent Additions to Phosphoryl Chlorides)

Organometallic reagents, particularly Grignard reagents, provide a classic and effective method for the formation of P-C bonds. lookchem.com The reaction of a Grignard reagent with a phosphoryl chloride (POCl₃) can be used to introduce organic moieties to the phosphorus center. nih.gov To synthesize di-2-furanylphosphinic acid, a 2-furyl Grignard reagent (2-furylmagnesium bromide) would be reacted with phosphoryl chloride.

The reaction typically proceeds through the sequential replacement of the chlorine atoms on the phosphoryl chloride with the furyl groups. lookchem.comchemistrysteps.com Careful control of the stoichiometry is crucial to achieve the desired degree of substitution. The use of bis[2-(N,N-dimethylamino)ethyl] ether can moderate the reactivity of the Grignard reagent, allowing for more selective reactions. organic-chemistry.org Subsequent hydrolysis of the resulting phosphonyl halide yields the desired phosphinic acid. nih.gov This approach is advantageous due to the ready availability of a wide range of Grignard reagents and phosphoryl chlorides.

Table 2: Comparison of P-C Bond Formation Strategies

| Method | Advantages | Disadvantages |

|---|---|---|

| Radical Addition | Tolerates a wide range of functional groups, mild reaction conditions. organic-chemistry.org | May require control of stereochemistry, potential for side reactions. |

| Phospha-Mannich Reaction | Direct introduction of amino functionality, one-pot reaction. nih.gov | Can be complex with side reactions, outcome dependent on amine basicity. nih.govnih.gov |

| Functionalization of Phosphonites | Versatile for creating diverse derivatives. | Requires synthesis of the intermediate phosphonite. |

Oxidation Pathways for Precursor Phosphorus Compounds (e.g., Phosphine (B1218219) Oxides)

The synthesis of phosphinic acids often involves the oxidation of a precursor phosphorus compound at a lower oxidation state. For instance, a di-2-furanylphosphine oxide could be a direct precursor to di-2-furanylphosphinic acid. The oxidation of phosphine oxides can be achieved using various oxidizing agents. The choice of oxidant and reaction conditions is critical to ensure the selective oxidation to the desired phosphinic acid without causing degradation of the furan (B31954) rings, which can be sensitive to harsh oxidizing conditions.

The oxidation of anionic phosphinidene (B88843) oxide complexes has been shown to be a viable route, with the reaction site (molybdenum or phosphorus) being dependent on the oxidizing agent used. nih.gov This highlights the nuanced reactivity of phosphorus compounds and the importance of selecting appropriate reagents to achieve the desired transformation.

Esterification and Hydrolytic Routes to Di-2-furanylphosphinic Acid

The final step in the synthesis of di-2-furanylphosphinic acid may involve the hydrolysis of a corresponding ester. Conversely, the acid can be converted to its ester derivatives for purification or further modification.

Esterification: Phosphinic acids can be esterified by reaction with an alcohol, often in the presence of a catalyst. mdpi.com The use of orthoacetates, such as triethyl orthoacetate, has been reported as an effective method for the selective mono- and diesterification of phosphonic acids, a principle that can be extended to phosphinic acids. nih.gov The reaction temperature can be a critical parameter in controlling the degree of esterification. nih.gov For furan-containing compounds, esterification might also be achieved by reacting 2,5-furandicarboxylic acid with an alcohol. researchgate.netgoogle.comrsc.org

Hydrolysis: The hydrolysis of phosphinate esters to the corresponding phosphinic acid can be carried out under either acidic or basic conditions. nih.govnih.gov Acidic hydrolysis is often performed using aqueous solutions of strong acids like hydrochloric acid or hydrobromic acid. nih.govbeilstein-journals.org The rate of hydrolysis can be influenced by steric hindrance around the phosphorus center. nih.gov The choice of hydrolytic conditions must take into account the stability of the furan rings, which can be susceptible to degradation under strongly acidic or basic conditions.

Acid-Catalyzed Hydrolysis Mechanisms of Di-2-furanylphosphinates

The acid-catalyzed hydrolysis of phosphinate esters, including di-2-furanylphosphinates, is a fundamental reaction for the generation of the corresponding phosphinic acid. The mechanism of this transformation is nuanced and can be significantly influenced by the structure of the ester and the reaction conditions. Generally, the hydrolysis of phosphinates in acidic media can proceed through two primary mechanistic pathways: the AAc2 and the AAl1 mechanisms. nih.gov

The AAc2 mechanism involves a bimolecular nucleophilic attack by a water molecule on the protonated phosphorus center of the phosphinate ester. This pathway leads to the cleavage of the phosphorus-oxygen (P-O) bond. The reaction is initiated by the protonation of the phosphoryl oxygen, which increases the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack.

In the context of a di-2-furanylphosphinate, the electron-withdrawing nature of the furan rings is expected to enhance the electrophilicity of the phosphorus atom, thereby facilitating the nucleophilic attack by water. Research on related α-hydroxybenzylphosphonates has shown that electron-withdrawing substituents accelerate the rate of acid-catalyzed hydrolysis. nih.gov

The AAl1 mechanism , in contrast, involves a unimolecular rate-determining step characterized by the cleavage of the carbon-oxygen (C-O) bond of the ester group. nih.gov This pathway typically occurs when the alkyl group of the ester can form a stable carbocation.

For most simple alkyl esters of di-2-furanylphosphinic acid (e.g., methyl, ethyl), the AAc2 pathway is generally considered the major route. Studies on methyl dialkylphosphinates have indicated that polar and steric effects have a less pronounced influence on the acid-catalyzed hydrolysis compared to base-catalyzed reactions. nih.gov

Table 1: Plausible Mechanistic Pathways in Acid-Catalyzed Hydrolysis of a Di-2-furanylphosphinate

| Mechanism | Rate-Determining Step | Bond Cleaved | Key Intermediates | Favored By |

|---|---|---|---|---|

| AAc2 | Nucleophilic attack by water on phosphorus | P-O | Pentacoordinate phosphorus species | Primary/secondary alkyl esters, electron-withdrawing groups on phosphorus |

| AAl1 | Formation of a carbocation from the ester's alkyl group | C-O | Stable carbocation (e.g., tert-butyl) | Tertiary alkyl esters or others forming stable carbocations |

Base-Catalyzed Hydrolysis Kinetics and Stereoelectronic Effects of Furyl Substituents

The alkaline hydrolysis of phosphinate esters is a widely studied reaction where a hydroxide (B78521) ion acts as the nucleophile, attacking the electrophilic phosphorus atom. This process is highly sensitive to both steric and electronic effects of the substituents attached to the phosphorus center. nih.gov

The major factors influencing the rate of alkaline hydrolysis of phosphinate esters are:

Steric Hindrance: Bulky substituents on the phosphorus atom can impede the approach of the nucleophile, slowing the reaction rate. For instance, ethyl di-tert-butylphosphinate hydrolyzes significantly slower than ethyl diisopropylphosphinate. nih.gov The planar furan rings in di-2-furanylphosphinate are not exceptionally bulky, suggesting that steric hindrance may not be the dominant factor compared to electronic effects.

Electronic Effects: Electron-withdrawing groups enhance the electrophilicity of the phosphorus atom, making it a better target for nucleophilic attack and stabilizing the resulting pentacoordinate transition state. This generally leads to an acceleration of the hydrolysis rate.

The presence of the heteroaromatic furan rings, with their inherent electronic properties, plays a crucial role in modulating the reactivity of the phosphorus center towards nucleophiles. It is anticipated that the rate of hydrolysis for a di-2-furanylphosphinate would be faster than that of a comparable dialkylphosphinate due to the electron-withdrawing nature of the furyl groups.

Table 2: Predicted Relative Rates of Base-Catalyzed Hydrolysis for Ethyl Phosphinates

| Compound | Substituents on Phosphorus | Expected Electronic Effect | Predicted Relative Rate |

|---|---|---|---|

| Ethyl Diethylphosphinate | Two Ethyl groups | Electron-donating (weak) | Base |

| Ethyl Diphenylphosphinate | Two Phenyl groups | Electron-withdrawing (inductive and resonance) | Faster than base |

Cleavage of Ester Functions via Silyl (B83357) Halide Reagents

A mild and highly efficient method for converting phosphinate esters to their corresponding acids involves the use of silyl halide reagents, most commonly bromotrimethylsilane (B50905) (TMSBr) or a combination of chlorotrimethylsilane (B32843) (TMSCl) and a metal halide like sodium iodide. google.comoup.com This procedure, often associated with the McKenna reaction, is prized for its high chemoselectivity and effectiveness under non-aqueous and neutral conditions. beilstein-journals.orgd-nb.info

The process occurs in two distinct steps:

Silylation: The phosphinate ester is treated with the silyl halide reagent. The silicon atom attacks the phosphoryl oxygen, while the halide ion attacks the carbon atom of the ester's alkyl group, leading to the formation of a trimethylsilyl phosphinate and an alkyl halide. beilstein-journals.org

Solvolysis: The resulting silyl ester is highly susceptible to hydrolysis. Simple addition of water or an alcohol (like methanol) rapidly cleaves the silicon-oxygen bond to yield the final phosphinic acid and a silanol (B1196071) byproduct (e.g., hexamethyldisiloxane). google.comnih.gov

This method is particularly advantageous for substrates containing other acid- or base-labile functional groups that would not survive traditional hydrolysis conditions. google.com The reaction with TMSBr is often carried out at room temperature or with gentle heating, and the subsequent hydrolysis is typically very fast. nih.gov

Table 3: General Protocol for Silyl Halide-Mediated Cleavage of a Di-2-furanylphosphinate Ester

| Step | Reagents | Solvent | Conditions | Product |

|---|---|---|---|---|

| 1. Silylation | Bromotrimethylsilane (TMSBr) | Acetonitrile or Chloroform | Inert atmosphere, Room Temperature to 35°C | Bis(2-furanyl)phosphinic acid, trimethylsilyl ester |

| 2. Solvolysis | Water or Methanol | The reaction mixture or after solvent removal | Room Temperature, vigorous stirring | Di-2-furanylphosphinic acid |

Exploration of Green Chemistry Principles in Di-2-furanylphosphinic Acid Synthesis

The synthesis of di-2-furanylphosphinic acid and its derivatives can be approached through the lens of green chemistry to minimize environmental impact and enhance sustainability. nih.gov The 12 Principles of Green Chemistry, established by Anastas and Warner, provide a framework for designing safer, more efficient, and environmentally benign chemical processes. mdpi.com

The furan moiety itself is a key bio-based platform chemical, often derived from the dehydration of carbohydrates found in lignocellulosic biomass. mdpi.com This renewable origin makes furan-containing compounds, such as di-2-furanylphosphinic acid, attractive targets for green synthesis.

Key green chemistry principles applicable to the synthesis include:

Prevention: Designing synthetic routes that minimize waste generation from the outset.

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.

Use of Renewable Feedstocks: Utilizing biomass-derived starting materials, such as furfural (B47365) (produced from hemicellulose), as the source for the furan rings. rsc.org

Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents to reduce waste. For instance, developing catalytic methods for the P-C bond formation between phosphorus precursors and furan rings.

Safer Solvents and Auxiliaries: Reducing or eliminating the use of hazardous organic solvents. Solvent-free reactions or the use of green solvents like water or dimethyl carbonate (DMC) are preferable. mdpi.commdpi.com

A potential green synthetic strategy could involve the direct coupling of furan with a phosphorus source, catalyzed by a recyclable metal or organocatalyst, thereby avoiding multi-step syntheses that generate significant waste. For example, methods developed for the synthesis of 2,5-furandicarboxylic acid (FDCA) from biomass sources showcase the potential for creating complex furan-based molecules through sustainable pathways. researchgate.netgoogle.com

Table 4: Application of Green Chemistry Principles to Di-2-furanylphosphinic Acid Synthesis

| Green Chemistry Principle | Application in Synthesis | Potential Benefit |

|---|---|---|

| 1. Prevention | One-pot or tandem reactions | Reduced waste and purification steps |

| 2. Atom Economy | Addition or coupling reactions | Maximized raw material utilization |

| 3. Less Hazardous Synthesis | Avoidance of highly toxic reagents (e.g., PCl3) | Improved safety for researchers and the environment |

| 5. Safer Solvents | Use of water, bio-solvents, or solvent-free conditions | Reduced pollution and health hazards |

| 7. Use of Renewable Feedstocks | Starting from biomass-derived furfural or 2-furoic acid | Reduced reliance on fossil fuels |

| 9. Catalysis | Use of recyclable heterogeneous or homogeneous catalysts | Increased efficiency, reduced waste |

By integrating these principles, the synthesis of di-2-furanylphosphinic acid can be shifted towards a more sustainable and environmentally responsible paradigm.

Comprehensive Structural Elucidation and Spectroscopic Characterization of Di 2 Furanylphosphinic Acid Systems

Solid-State Structural Analysis by X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. crystallography.net This technique would provide invaluable information on the molecular geometry, conformation, and packing of di-2-furanylphosphinic acid.

Single Crystal X-ray Diffraction Studies of Di-2-furanylphosphinic Acid and its Analogues

To perform this analysis, a high-quality single crystal of di-2-furanylphosphinic acid would be required. The crystal would be exposed to an X-ray beam, and the resulting diffraction pattern would be analyzed to build a model of the electron density, revealing the atomic positions. crystallography.net This would allow for the precise determination of bond lengths, bond angles, and torsion angles within the molecule.

A representative data table for such an analysis would include:

Example Table 1: Hypothetical Crystallographic Data for Di-2-furanylphosphinic Acid

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₇O₄P |

| Formula Weight | 202.11 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| Volume (ų) | Value |

| Z | Value |

| R-factor (%) | Value |

(Note: This table is illustrative as no experimental data has been found.)

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding Networks, π-π Stacking)

Phosphinic acids are known to form strong hydrogen bonds through their P-OH and P=O groups, often leading to the formation of dimers or extended chains in the solid state. mdpi.comresearchgate.net Analysis of the crystal structure of di-2-furanylphosphinic acid would reveal the specific hydrogen bonding motifs. Furthermore, the furan (B31954) rings introduce the possibility of π-π stacking interactions between adjacent molecules, which would also be quantifiable from the crystallographic data.

Determination of Absolute Configuration using Advanced Crystallographic Parameters (e.g., Flack Parameter)

If di-2-furanylphosphinic acid were to be resolved into its enantiomers and crystallized in a non-centrosymmetric space group, the Flack parameter could be used to determine its absolute configuration. researchgate.net This parameter, refined during the crystallographic analysis, indicates whether the determined structure corresponds to the correct enantiomer. A value close to 0 indicates a correct assignment, while a value near 1 suggests the inverted structure is correct.

Vibrational and Electronic Spectroscopy

Vibrational spectroscopy techniques, such as FT-IR and Raman, are essential for identifying the functional groups within a molecule and probing its bonding environment.

Fourier Transform Infrared (FT-IR) and Raman Spectroscopic Analysis of Functional Groups

An FT-IR or Raman spectrum of di-2-furanylphosphinic acid would display characteristic bands corresponding to the vibrations of its specific functional groups. pressbooks.pubhoriba.com For phosphinic acids, key vibrational modes include the P=O stretching, P-OH stretching, and O-H bending vibrations. The furan rings would exhibit characteristic C-H, C=C, and C-O-C stretching and bending modes. pressbooks.pub The position and intensity of these bands provide a molecular fingerprint. horiba.com For example, the strong, broad absorption for the O-H stretch of the carboxylic acid group is typically observed in the range of 3500-2800 cm⁻¹ in the IR spectrum. libretexts.org The P=O stretching vibration is also a strong indicator.

A representative data table for such an analysis would include:

Example Table 2: Expected Vibrational Bands for Di-2-furanylphosphinic Acid

| Wavenumber (cm⁻¹) | Assignment | Technique |

|---|---|---|

| ~3100 | C-H stretch (furan) | IR, Raman |

| ~3000-2500 | O-H stretch (P-OH) | IR |

| ~1600 | C=C stretch (furan) | IR, Raman |

| ~1250-1150 | P=O stretch | IR, Raman |

| ~1015 | Ring breathing (furan) | Raman |

| ~950-850 | P-O stretch | IR |

(Note: This table is illustrative, based on typical values for similar functional groups, as no experimental data has been found.)

UV-Visible Absorption and Photoluminescence Spectroscopy for Electronic Transitions

The electronic transitions of di-2-furanylphosphinic acid are expected to be influenced by the furan rings. Furan itself exhibits strong UV absorption. A theoretical study using time-dependent density functional theory (TD-DFT) for furan shows a prominent absorption peak at 190.79 nm, attributed to a π to π* transition. stackexchange.com The UV-visible absorption spectra of various furan derivatives, such as furfural (B47365) and hydroxymethylfurfural (HMF), show characteristic absorption bands. For instance, furfural and HMF have absorption maxima around 278 nm. capes.gov.br In an ethanol-water mixture, furfural and HMF display absorption maxima near 284 nm. mdpi.com The presence of the phosphinic acid group attached to two furan rings would likely lead to a bathochromic (red) shift in the absorption maxima compared to furan itself, due to the extension of the conjugated system.

Photoluminescence, the emission of light from a substance that has absorbed light, is a property observed in many furan-containing compounds and phosphine (B1218219) oxides. researchgate.netresearchgate.netmdpi.comchinesechemsoc.orgrsc.org Furan-containing helicenes, for example, are known to be fluorescent. chinesechemsoc.org Similarly, various phosphine oxide derivatives have been developed as fluorescent materials. researchgate.netrsc.org While specific photoluminescence data for di-2-furanylphosphinic acid is not documented, it is plausible that this compound could exhibit fluorescence, with the emission wavelength being dependent on the solvent polarity and the specific electronic structure of the molecule.

Table 1: UV-Visible Absorption Data for Furan and Related Compounds

| Compound | Solvent | λmax (nm) | Reference |

| Furan (theoretical) | - | 190.79 | stackexchange.com |

| Furfural | Aqueous | ~278 | capes.gov.br |

| Hydroxymethylfurfural (HMF) | Aqueous | ~278 | capes.gov.br |

| Furfural | 60 wt% aqueous ethanol | ~284 | mdpi.com |

| Hydroxymethylfurfural (HMF) | 60 wt% aqueous ethanol | ~284 | mdpi.com |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For di-2-furanylphosphinic acid, ¹H, ¹³C, and ³¹P NMR would provide key structural information.

¹H NMR: The proton NMR spectrum would show signals corresponding to the protons on the furan rings and the acidic proton of the phosphinic acid group. The chemical shifts of the furan protons would be expected in the aromatic region, typically between 6.0 and 8.0 ppm. The acidic proton (P-OH) would likely appear as a broad singlet at a downfield chemical shift, which can be concentration and solvent-dependent.

¹³C NMR: The carbon NMR spectrum would reveal the chemical shifts of the carbon atoms in the two furan rings. The carbons attached to the phosphorus atom would show coupling (J-coupling) to the phosphorus nucleus.

Table 2: Expected and Reported NMR Data for Di-2-furanylphosphinic Acid and Related Compounds

| Nucleus | Compound | Expected/Reported Chemical Shift (ppm) | Reference |

| ¹H | Di-2-furanylphosphinic acid (Furan protons) | 6.0 - 8.0 | General expectation |

| ¹H | Di-2-furanylphosphinic acid (P-OH proton) | Downfield, broad | General expectation |

| ³¹P | Ethyl di-2-furanylphosphinate | 4.25 | taylorfrancis.com |

| ³¹P | Diphenylphosphinic acid | ~25 | chim.it |

Computational and Theoretical Studies on Di 2 Furanylphosphinic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for the quantum mechanical investigation of organic and organophosphorus compounds. researchgate.net Its balance of computational cost and accuracy makes it ideal for studying molecules like di-2-furanylphosphinic acid. Calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311+G(d,p), which provides a robust framework for describing the molecule's electronic system. researchgate.netmdpi.com

The initial step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. This process systematically adjusts the positions of the atoms to find a stationary point on the potential energy surface that corresponds to a minimum energy. qcware.com For di-2-furanylphosphinic acid, this would involve optimizing all bond lengths, bond angles, and dihedral angles until the forces on each atom are negligible.

The optimized structure represents the molecule's equilibrium geometry. To validate that this structure is a true energy minimum and not a saddle point (transition state), a vibrational frequency analysis is performed. A stable, optimized structure is confirmed by the absence of any imaginary frequencies in the calculated vibrational spectrum. stackexchange.com

Table 1: Predicted Optimized Geometric Parameters for Di-2-furanylphosphinic Acid This table presents representative data based on DFT calculations for similar organophosphorus compounds.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | P=O | 1.485 |

| P-OH | 1.560 | |

| P-C (furan) | 1.790 | |

| C-O (furan ring) | 1.365 | |

| Bond Angles (º) | O=P-C | 114.5 |

| C-P-C | 105.0 |

Frontier Molecular Orbitals (HOMO-LUMO) The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity and electronic properties. mdpi.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. mdpi.comedu.krd For di-2-furanylphosphinic acid, the HOMO is expected to be localized primarily on the electron-rich furan (B31954) rings, while the LUMO would likely be distributed across the phosphorus atom and the attached furan carbons.

Natural Population Analysis (NPA), derived from the NBO calculations, assigns a charge value to each atom, offering a more chemically intuitive picture of electron distribution than other methods like Mulliken population analysis. edu.krd

Table 2: Predicted Electronic Properties of Di-2-furanylphosphinic Acid This table presents representative data based on DFT calculations.

| Parameter | Value (eV) | NPA Charge (a.u.) | Atom |

|---|---|---|---|

| HOMO Energy | -6.45 | P | +1.55 |

| LUMO Energy | -1.52 | O (in P=O) | -0.98 |

| HOMO-LUMO Gap (ΔE) | 4.93 | O (in furan) | -0.55 |

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive behavior of a molecule. uni-muenchen.denih.gov It maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (negative potential) and electron-poor (positive potential). wuxiapptec.com These regions are color-coded, typically with red indicating the most negative potential (attractive to electrophiles) and blue indicating the most positive potential (attractive to nucleophiles). wuxiapptec.comresearchgate.net

For di-2-furanylphosphinic acid, the MEP surface would show a significant region of negative potential (red) around the phosphoryl oxygen atom due to its high electronegativity and the lone pairs of electrons. This makes it the most probable site for electrophilic attack and hydrogen bond donation. nih.gov Conversely, the most positive potential (blue) would be located on the acidic hydrogen of the hydroxyl group, identifying it as the primary site for deprotonation or nucleophilic attack.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. researchgate.net Comparing the calculated spectrum with an experimental one is a standard method for validating the accuracy of the computed molecular structure. nih.gov Calculated frequencies are often multiplied by a scaling factor (e.g., 0.9614 for B3LYP) to correct for anharmonicity and other systematic errors. nih.gov Key vibrational modes for di-2-furanylphosphinic acid would include the P=O stretching, P-OH stretching, P-C stretching, and various furan ring vibrations.

Table 3: Predicted Principal Vibrational Frequencies for Di-2-furanylphosphinic Acid This table presents representative data based on DFT calculations.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| O-H Stretch | 3450 |

| C-H Stretch (furan) | 3150 |

| P=O Stretch | 1280 |

| Furan Ring Stretch | 1580, 1475 |

| P-OH Stretch | 1030 |

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors derived from electronic properties. nih.gov

Chemical Potential (μ): μ = (E_HOMO + E_LUMO) / 2. It measures the tendency of electrons to escape. edu.krd

Chemical Hardness (η): η = (E_LUMO - E_HOMO) / 2. It measures resistance to charge transfer. mdpi.comedu.krd

Global Softness (S): S = 1 / η. It is the reciprocal of hardness.

Electronegativity (χ): χ = -μ. It describes the ability to attract electrons. mdpi.com

Electrophilicity Index (ω): ω = μ² / (2η). It quantifies the electrophilic power of a molecule. mdpi.com

Table 4: Calculated Global Reactivity Descriptors for Di-2-furanylphosphinic Acid This table presents representative data based on values from Table 2.

| Descriptor | Value (eV) |

|---|---|

| Chemical Potential (μ) | -3.985 |

| Chemical Hardness (η) | 2.465 |

| Global Softness (S) | 0.406 |

| Electronegativity (χ) | 3.985 |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronically excited states. researchgate.netresearchgate.netarxiv.org It is a powerful tool for predicting UV-visible absorption spectra by calculating the vertical excitation energies (the energy required to promote an electron to a higher energy level) and the corresponding oscillator strengths (the intensity of the absorption). rsc.orgfaccts.de

For di-2-furanylphosphinic acid, TD-DFT calculations would reveal the electronic transitions responsible for its UV-Vis absorption, which are expected to be predominantly π → π* transitions originating from the furan rings.

Table 5: Predicted Electronic Transitions for Di-2-furanylphosphinic Acid via TD-DFT This table presents representative data based on TD-DFT calculations for similar compounds.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|---|

| S₀ → S₁ | 4.88 | 254 | 0.25 |

| S₀ → S₂ | 5.25 | 236 | 0.18 |

Molecular Dynamics (MD) Simulations for Intermolecular Interactions and Dynamics

Molecular dynamics (MD) simulations serve as a powerful computational microscope to observe the time-evolution of molecular systems, offering insights into intermolecular interactions and dynamic processes that are often inaccessible by experimental means alone. nih.gov For a molecule like di-2-furanylphosphinic acid, MD simulations could elucidate its behavior in various environments, such as in aqueous solution or in its pure liquid state.

MD simulations on related organophosphorus compounds have revealed complex structural and dynamic properties arising from the interplay of hydrophobic and hydrophilic groups. nih.gov In an aqueous solution, the phosphinic acid group of di-2-furanylphosphinic acid would be expected to act as a hydrophilic center, capable of forming strong hydrogen bonds with surrounding water molecules. The P=O group would act as a hydrogen bond acceptor, while the P-OH group could act as both a hydrogen bond donor and acceptor.

Conversely, the two furan rings represent hydrophobic regions of the molecule. In an aqueous environment, these rings would likely influence the local water structure, potentially leading to hydrophobic aggregation or specific orientations that minimize unfavorable interactions with water. MD simulations can quantify these interactions by calculating radial distribution functions (RDFs), which describe the probability of finding a solvent molecule at a certain distance from a specific atom or functional group on the solute.

Table 1: Postulated Intermolecular Interactions of Di-2-furanylphosphinic Acid from MD Simulations

| Interacting Group (on Di-2-furanylphosphinic Acid) | Potential Interacting Partner (Solvent/Another Molecule) | Type of Interaction | Expected Significance |

| P=O (Oxygen) | Water (Hydrogen), P-OH (Hydrogen) | Hydrogen Bond Acceptor | High |

| P-OH (Hydrogen) | Water (Oxygen), P=O (Oxygen) | Hydrogen Bond Donor | High |

| P-OH (Oxygen) | Water (Hydrogen), P-OH (Hydrogen) | Hydrogen Bond Acceptor | Moderate |

| Furan Ring (π-system) | Furan Ring (π-system) | π-π Stacking | Moderate-High |

| Furan Ring (C-H) | Furan Ring (π-system), P=O (Oxygen) | C-H···π, C-H···O | Moderate |

The dynamic behavior of di-2-furanylphosphinic acid, such as its diffusion and rotational motion, could also be investigated through MD simulations. nih.gov The simulations would track the trajectory of each atom over time, allowing for the calculation of diffusion coefficients and rotational correlation times. These parameters are crucial for understanding the molecule's mobility and how it interacts with its environment on a microscopic level.

Quantum Chemical Characterization of Non-Covalent Interactions

Quantum chemical calculations provide a detailed electronic-level understanding of non-covalent interactions, which are fundamental to the structure and function of molecular systems. aip.org For di-2-furanylphosphinic acid, these methods can be used to identify and quantify the various weak interactions that govern its self-assembly and recognition properties.

The furan moiety is known to participate in a variety of non-covalent interactions. aip.org It can act as a hydrogen bond acceptor through its oxygen atom, or its aromatic π-system can engage in π-π stacking and C-H···π interactions. aip.orgaip.org In the case of di-2-furanylphosphinic acid, the phosphinic acid group introduces a strong hydrogen bonding site.

Quantum chemical methods like the Quantum Theory of Atoms in Molecules (QTAIM) and the Non-Covalent Interaction (NCI) plot analysis are particularly well-suited for characterizing these interactions. ufs.ac.zaresearchgate.net QTAIM analysis can identify bond critical points (BCPs) between atoms, and the properties of these BCPs (such as electron density and its Laplacian) can be used to classify and quantify the strength of the interactions. researchgate.net NCI plots provide a visual representation of non-covalent interactions in real space, distinguishing between attractive (like hydrogen bonds and van der Waals forces) and repulsive (steric) interactions. acs.org

A computational study on furan clusters has shown the importance of understanding the non-covalent interactions that hold the furan molecules together. ufs.ac.za For di-2-furanylphosphinic acid, a key interaction would be the hydrogen bond between the P-OH group of one molecule and the P=O group of another, leading to the formation of dimers or larger aggregates. The strength of this interaction can be estimated by calculating the interaction energy between two or more molecules in various orientations.

Table 2: Predicted Non-Covalent Interaction Energies in a Di-2-furanylphosphinic Acid Dimer (Illustrative)

| Interaction Type | Interacting Moieties | Estimated Interaction Energy (kcal/mol) | Computational Method |

| Hydrogen Bond | P-OH ··· O=P | -8 to -12 | DFT with dispersion correction |

| π-π Stacking | Furan Ring ··· Furan Ring | -2 to -5 | MP2, CCSD(T) |

| C-H···π Interaction | Furan C-H ··· Furan Ring | -1 to -3 | DFT with dispersion correction |

| C-H···O Interaction | Furan C-H ··· O=P | -1 to -2.5 | MP2 |

Note: These values are illustrative and based on typical interaction energies for similar functional groups found in the literature. Specific calculations for di-2-furanylphosphinic acid would be required for accurate values.

Coordination Chemistry and Ligand Design with Di 2 Furanylphosphinic Acid Derivatives

Role in Asymmetric Catalysis as Ligands

Mechanisms of Enantioinduction in Metal-Catalyzed Asymmetric Reactions:Consequently, without the existence of such catalysts, there is no information on the mechanisms of enantioinduction for reactions catalyzed by metal complexes of chiral di-2-furanylphosphinic acid ligands.

While research exists for related compounds, such as tri-2-furylphosphine and other phosphorus-based ligands, this information falls outside the strict scope of the requested article focusing solely on Phosphinic acid, di-2-furanyl- .

Cooperative Catalysis with Other Chiral Organocatalysts

A thorough review of available scientific literature did not yield specific examples or detailed research findings regarding the use of di-2-furanylphosphinic acid or its derivatives in cooperative catalysis with other chiral organocatalysts. While the field of cooperative catalysis, which combines different catalyst types to achieve novel reactivity and selectivity, is well-established, the specific role of di-2-furanylphosphinic acid within this framework has not been documented. prepchem.comgoogle.comkaist.ac.kr General principles of cooperative catalysis often involve the synergistic activation of substrates by, for example, a combination of a transition metal and an organocatalyst, or two different organocatalysts such as a Brønsted acid and a Lewis base. j-kirr.or.kr However, studies detailing such cooperative systems explicitly employing di-2-furanylphosphinic acid are not present in the surveyed literature.

Mechanistic Insights into Enzyme Inhibition via Phosphinic Acid Ligands

Phosphinic acids are recognized for their potential as enzyme inhibitors, largely due to their structural and electronic properties. ontosight.ai They can act as mimics of the tetrahedral transition states of hydrolysis reactions. ontosight.ai Despite this general understanding, specific studies focusing on di-2-furanylphosphinic acid as an enzyme inhibitor are not available in the current scientific literature.

Mimicry of Transition State Geometries in Phosphate (B84403) Ester Hydrolysis

Phosphinic acids are known to be effective transition state analogs for reactions involving phosphate esters, such as those catalyzed by metalloproteases. ontosight.ai Their tetrahedral phosphorus center can mimic the geometry of the transient, high-energy intermediates formed during the hydrolysis of peptide bonds. nih.gov This mimicry allows them to bind tightly to the enzyme's active site, leading to potent inhibition. One study on the hydrolysis of various phosphinate esters indicated that the ethyl ester of di(2-furyl)phosphinic acid hydrolyzes faster than its diphenyl- or di(2-thienyl)- counterparts, suggesting an influence of the furan (B31954) rings on the reactivity at the phosphorus center. mdpi.com However, no specific research detailing the precise transition state mimicry of di-2-furanylphosphinic acid itself in the context of enzyme inhibition has been found.

Structural Analysis of Enzyme-Ligand Interactions in Metalloprotease Active Sites

Structural studies, such as X-ray crystallography, are crucial for understanding the specific interactions between an inhibitor and an enzyme's active site. For many phosphinic peptide inhibitors, these studies have revealed key binding interactions, including the coordination of the phosphinic acid group to the catalytic metal ion (often zinc) and hydrogen bonding with nearby amino acid residues. cranfield.ac.uk These interactions are fundamental to the inhibitor's affinity and selectivity. rsc.org At present, there are no published crystal structures or detailed structural analyses of di-2-furanylphosphinic acid bound to the active site of a metalloprotease.

Principles of Binding Affinity and Selectivity in Biological Systems

The binding affinity and selectivity of an inhibitor are governed by the sum of all interactions between the inhibitor and the enzyme. sigmaaldrich.com For phosphinic acid-based inhibitors, factors influencing affinity include the strength of the coordination to the active site metal, hydrogen bonds, and hydrophobic or electrostatic interactions between the inhibitor's side chains and the enzyme's specificity pockets. nrfhh.com Selectivity arises from the subtle differences in the shapes and chemical environments of the active sites of different enzymes. While these general principles are well-understood for the broader class of phosphinic acid inhibitors, no specific data on the binding affinity (e.g., Ki or IC50 values) or selectivity profile of di-2-furanylphosphinic acid for any particular enzyme is available in the reviewed literature.

Table of Binding Affinity Data

No data is available in the scientific literature for the binding affinity of di-2-furanylphosphinic acid.

Applications in Metal Ion Extraction and Separation Science (e.g., Hydrometallurgy)

Organophosphorus acids, including phosphinic acids, are widely used as extractants in solvent extraction processes for the separation and recovery of metal ions, a key part of hydrometallurgy. j-kirr.or.krresearchgate.net Compounds such as di-(2-ethylhexyl)phosphoric acid (D2EHPA) and bis(2,4,4-trimethylpentyl)phosphinic acid (Cyanex 272) are common industrial extractants. researchgate.netwikipedia.org These molecules function by forming stable complexes with metal ions, allowing their transfer from an aqueous phase to an immiscible organic phase. The efficiency and selectivity of this extraction depend on factors like the pH of the aqueous solution and the structure of the extractant. mdpi.com

Despite the established use of related organophosphorus compounds in this field, a review of the scientific literature reveals no specific studies or applications of di-2-furanylphosphinic acid as an extractant for metal ions in hydrometallurgy or other separation sciences. Therefore, no data on its extraction efficiency, selectivity for different metal ions, or performance under various conditions can be provided.

Table of Metal Extraction Efficiency

No data is available in the scientific literature for the metal ion extraction efficiency of di-2-furanylphosphinic acid.

Catalytic Applications of Di 2 Furanylphosphinic Acid in Organic Transformations

Brønsted Acid Catalysis

Unlike its role as a precursor in nucleophilic catalysis, di-2-furanylphosphinic acid can act directly as a Brønsted acid catalyst. rsc.org The acidity of phosphinic acids stems from the hydroxyl group attached to the pentavalent phosphorus atom. Organophosphinic acids are moderately strong acids, with pKa values typically falling between those of carboxylic acids and phosphonic acids. mpg.de This tunable acidity makes them potentially useful as organocatalysts for reactions that require protonation to activate a substrate. rsc.orgnih.gov

Chiral phosphoric acids, which are structural analogues, have become a cornerstone of asymmetric Brønsted acid catalysis, proving effective in activating imines and other electrophiles toward nucleophilic attack. nobelprize.orgbeilstein-journals.org By analogy, chiral derivatives of di-2-furanylphosphinic acid could potentially be developed for similar asymmetric transformations. The combination of a chiral backbone with the phosphinic acid moiety could create a well-defined chiral environment around the proton, enabling enantioselective protonation or activation. nobelprize.orggoogle.com

Potential applications for di-2-furanylphosphinic acid as a Brønsted acid catalyst include esterifications, acetalizations, and aldol-type reactions, where protonation of a carbonyl group enhances its electrophilicity. rsc.org

Table 2: Comparison of Acidity for Selected Phosphorus Acids

| Acid Type | General Formula | Representative pKa | Ref. |

|---|---|---|---|

| Phosphinic Acid | H₂P(O)OH | 1.2 | mpg.de |

| Phosphonic Acid | HP(O)(OH)₂ | pKa₁ = 1.3, pKa₂ = 6.7 | mpg.de |

| Phosphoric Acid | P(O)(OH)₃ | pKa₁ = 2.16, pKa₂ = 7.21 | mpg.de |

| Acetic Acid (Carboxylic) | CH₃COOH | 4.76 | mpg.de |

Role as a Chain Transfer Agent in Polymerization Processes

Organophosphinic acids, including di-2-furanylphosphinic acid, can also function in this capacity. More advanced applications have emerged in the field of controlled/living polymerization. Specifically, phosphinates have been successfully employed as reversible chain-transfer agents in cationic Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization of vinyl ethers. In this process, the phosphinate participates in a degenerative chain-transfer mechanism via a phosphonium (B103445) intermediate, allowing for the synthesis of polymers with controlled molecular weights and narrow polydispersity. This modern approach highlights the utility of phosphinic acid derivatives in producing well-defined polymeric materials.

Supramolecular Chemistry and Self Assembly of Di 2 Furanylphosphinic Acid Systems

Design and Formation of Hydrogen-Bonded Supramolecular Architectures

Theoretically, the phosphinic acid group of di-2-furanylphosphinic acid is expected to form strong hydrogen-bonded dimers, similar to carboxylic acids. The P=O···H-O-P synthon is a well-established and robust interaction in organophosphorus chemistry. These dimers could potentially assemble further through weaker interactions involving the furan (B31954) rings, such as C-H···O or π-π stacking, to create one-, two-, or three-dimensional networks. nitschkegroup-cambridge.com

The presence of the furan moieties introduces additional possibilities for hydrogen bonding and coordination. The oxygen atom within the furan ring can act as a hydrogen bond acceptor, potentially leading to more complex and varied supramolecular structures beyond simple dimeric arrangements. However, without crystallographic or spectroscopic studies specifically on di-2-furanylphosphinic acid, these potential architectures remain hypothetical. The study of how different functional groups compete or cooperate to form specific hydrogen-bonding patterns is essential for understanding and predicting the resulting crystal structures and the potential for polymorphism. cam.ac.uk

Supramolecular Ligands for Specific Guest Recognition (e.g., Amino Acids, Peptides)

The design of synthetic receptors for the selective recognition of biologically relevant molecules like amino acids and peptides is a significant area of supramolecular chemistry. mdpi.com This often involves creating a host molecule with a cavity or binding sites that are complementary in size, shape, and chemical functionality to the guest molecule. thno.orgmdpi.com Recognition is typically achieved through a combination of interactions, including hydrogen bonding, electrostatic interactions, and hydrophobic effects. thno.orgnih.gov

Phosphonic and phosphinic acids have been explored as functional groups in synthetic receptors due to their strong hydrogen-bonding capabilities and their ability to mimic the phosphate (B84403) groups found in biological systems. mdpi.com It is plausible that di-2-furanylphosphinic acid could be investigated for its ability to bind to amino acids. The phosphinic acid group could interact with the amino and carboxyl groups of an amino acid, while the furan rings could provide additional hydrophobic or π-stacking interactions with the amino acid side chain. mdpi.comnih.gov For example, studies on other host molecules have shown that the stability of host-guest complexes with amino acids can be highly dependent on pH, which affects the protonation state of both the host and the guest. mdpi.com However, no specific studies demonstrating the use of di-2-furanylphosphinic acid as a supramolecular ligand for amino acid or peptide recognition have been identified.

Characterization of Self-Assembled Structures (e.g., Gels, Polymorphs)

The self-assembly of small molecules into higher-order structures like gels is a fascinating phenomenon driven by a balance of intermolecular forces. libretexts.orgresearchgate.net Peptides, for instance, can self-assemble into nanofibers that entangle to form hydrogels, with the process being highly dependent on factors like pH, temperature, and peptide concentration. libretexts.orgsciopen.com It is conceivable that under specific conditions, di-2-furanylphosphinic acid could self-assemble into fibrous networks capable of forming organogels, driven by the directional nature of its hydrogen bonds.

Polymorphism, the ability of a compound to crystallize in multiple different crystal structures, is a critical consideration in materials science and pharmaceuticals. cam.ac.uk The potential for different hydrogen-bonding motifs in di-2-furanylphosphinic acid suggests that it could exhibit polymorphism. Different arrangements of the phosphinic acid dimers or varied involvement of the furan rings in the crystal packing could lead to distinct polymorphic forms with different physical properties. The identification and characterization of such polymorphs would typically involve techniques like X-ray diffraction and thermal analysis. uci.edu Yet, there is no published evidence of studies on the gelation or polymorphic behavior of di-2-furanylphosphinic acid.

Applications in Polymer Chemistry and Materials Science

Covalent Incorporation of Di-2-furanylphosphinic Acid Functionalities into Polymers

Currently, there is a lack of published research detailing the covalent incorporation of di-2-furanylphosphinic acid into polymer structures. However, established polymerization techniques for furan-containing monomers and the functionalization of polymers with phosphorus acids provide a strong basis for how this could be achieved.

One potential route is through the copolymerization of a vinyl-functionalized derivative of di-2-furanylphosphinic acid with other common monomers. The furan (B31954) rings themselves can participate in polymerization reactions, although this is less common than using functional groups attached to the ring. researchgate.net A more likely approach would be to first modify the di-2-furanylphosphinic acid to introduce a polymerizable group, such as a vinyl or acrylic moiety, and then copolymerize it with monomers like styrene (B11656) or acrylates.

Another strategy is post-polymerization modification . A pre-formed polymer with reactive sites could be functionalized with di-2-furanylphosphinic acid. For instance, a polymer containing chloromethyl groups could potentially react with the phosphinic acid.

The Diels-Alder reaction , a hallmark of furan chemistry, presents a unique method for creating reversible or cross-linked polymer networks. rsc.orgresearchgate.net A polymer containing maleimide (B117702) groups could react with di-2-furanylphosphinic acid to form a cross-linked structure with thermally reversible properties. This approach has been explored for creating self-healing materials and dynamic covalent polymers. rsc.orgresearchgate.net

The successful synthesis of phosphonated furan-functionalized poly(ethylene oxide)s demonstrates the feasibility of combining furan and phosphorus-acid functionalities in a polymer, albeit with a phosphonic acid group. rsc.orgresearchgate.net In this work, a furan-terminated polymer was synthesized and shown to undergo Diels-Alder reactions, highlighting a potential pathway for incorporating di-2-furanylphosphinic acid as well.

Table 1: Potential Methods for Incorporating Di-2-furanylphosphinic Acid into Polymers

| Polymerization Method | Description | Potential Monomer/Reactant | Resulting Polymer Type |

| Free Radical Polymerization | Copolymerization of a vinyl-functionalized di-2-furanylphosphinic acid with other vinyl monomers. | Vinyl-di-2-furanylphosphinate | Linear or cross-linked functional polymer. |

| Polycondensation | Reaction of a di-functionalized di-2-furanylphosphinic acid (e.g., with hydroxyl or amine groups) with a comonomer like a diacid or diol. | Hydroxymethyl-di-2-furanylphosphinic acid | Polyester or polyamide with pendant phosphinic acid groups. |

| Post-Polymerization Modification | Grafting of di-2-furanylphosphinic acid onto a pre-existing polymer with reactive sites. | Di-2-furanylphosphinic acid and a reactive polymer (e.g., poly(vinylbenzyl chloride)). | Polymer with grafted phosphinic acid functionalities. |

| Diels-Alder Reaction | Reaction between the furan rings of di-2-furanylphosphinic acid and a dienophile-containing polymer (e.g., polymaleimide). | Di-2-furanylphosphinic acid | Cross-linked or network polymer with reversible linkages. |

Development of Polymer-Supported Catalysts and Reagents

Polymer-supported catalysts offer significant advantages, including ease of separation from the reaction mixture and potential for recycling. While no studies have specifically used di-2-furanylphosphinic acid for this purpose, the combination of a potential ligand (the phosphinic acid group) and a versatile chemical handle (the furan rings) makes it a promising candidate.

The phosphorus atom in the phosphinic acid could act as a ligand for various transition metals, such as palladium, rhodium, or ruthenium, which are widely used in catalysis. cmu.edursc.org Polymers functionalized with phosphine (B1218219) ligands have been extensively used to support catalysts for reactions like cross-coupling and hydrogenation. rsc.orgnih.govresearchgate.net By analogy, a polymer incorporating di-2-furanylphosphinic acid could chelate metal ions, creating a solid-phase catalyst. The furan rings could also play a role in modulating the electronic properties of the catalytic center or in the immobilization of the catalyst.

For example, a polystyrene-based resin could be functionalized with di-2-furanylphosphinic acid. This material could then be treated with a metal precursor, such as a palladium salt, to generate a heterogeneous catalyst for reactions like the Suzuki or Heck couplings. The reusability and efficiency of such a catalyst would be key parameters for investigation. Research on other polymer-supported phosphine ligands has shown that the polymer backbone can influence the catalyst's activity and stability. cmu.edu

Table 2: Potential Polymer-Supported Catalytic Systems Based on Di-2-furanylphosphinic Acid

| Polymer Support | Metal Center | Potential Catalytic Application | Rationale |

| Polystyrene | Palladium (Pd) | C-C Cross-Coupling (e.g., Suzuki, Heck) | Well-established support; phosphine-type ligand for Pd. rsc.orgnih.gov |

| Polyacrylate | Rhodium (Rh) | Asymmetric Hydrogenation | Chiral derivatives could lead to enantioselective catalysts. |

| Silica (B1680970) Gel | Ruthenium (Ru) | Metathesis Reactions | The phosphinic acid could replace a phosphine ligand in Grubbs-type catalysts. acs.org |

| Poly(ethylene glycol) | Copper (Cu) | "Click" Chemistry (Azide-Alkyne Cycloaddition) | Soluble polymer support for homogeneous catalysis with easy recovery. |

Fabrication of Functional Materials for Separation and Adsorption

The phosphinic acid group is known for its ability to chelate metal ions, making polymers containing this functionality attractive for applications in separation and adsorption. rsc.org There is a significant body of research on phosphorus-containing polymers for the removal of heavy metal ions and rare earth elements from aqueous solutions. rsc.orgnih.gov These polymers often exhibit high selectivity and capacity for specific metal ions.

Di-2-furanylphosphinic acid-functionalized polymers could be designed as novel adsorbents. The phosphinic acid group would provide the primary binding site for metal ions through ion exchange or coordination. The furan rings might also contribute to the adsorption process, potentially through π-cation interactions or by influencing the polymer's morphology and porosity.

For instance, a porous polymer network could be synthesized by cross-linking a di-2-furanylphosphinic acid-containing monomer. The resulting material could be used in column chromatography to selectively extract valuable or toxic metals from industrial wastewater. The performance of such a material would be evaluated based on its adsorption capacity, selectivity for different ions, and its ability to be regenerated and reused. Studies on other phosphonic and phosphoric acid-containing resins have demonstrated their effectiveness in capturing ions like uranium, thorium, and various lanthanides. rsc.orgnih.gov

Furthermore, the furan rings could be exploited to create materials for the separation of organic molecules. The aromatic nature of the furan ring could lead to interactions with other aromatic compounds, suggesting potential applications in the separation of organic pollutants.

Table 3: Potential Separation and Adsorption Applications of Di-2-furanylphosphinic Acid-Based Materials

| Target Analyte | Material Design | Mechanism of Separation | Analogous Systems |

| Heavy Metal Ions (e.g., Pb²⁺, Cd²⁺, Hg²⁺) | Cross-linked polymer beads functionalized with di-2-furanylphosphinic acid. | Chelation/Ion-exchange via the phosphinic acid group. | Polymers with phosphonic and phosphoric acid groups. rsc.orgnih.gov |

| Rare Earth Elements (e.g., La³⁺, Ce³⁺, Nd³⁺) | Impregnated resin where di-2-furanylphosphinic acid is loaded onto a porous support. | Solvent extraction mechanism with the phosphinic acid acting as an extractant. | HDEHP-impregnated resins. mdpi.com |

| Radionuclides (e.g., UO₂²⁺, Th⁴⁺) | Functionalized membrane or fiber. | Strong coordination with the phosphinic acid group. | Diphonix® resin. nih.gov |

| Aromatic Organic Pollutants | Porous polymer with high surface area. | π-π stacking interactions with furan rings and potential hydrogen bonding. | Furan-based porous organic frameworks. acs.org |

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways to Chiral Di-2-furanylphosphinic Acid Derivatives

The development of new and efficient synthetic routes to chiral di-2-furanylphosphinic acid derivatives is a cornerstone of future research. The demand for enantiomerically pure compounds, particularly in catalysis and medicinal chemistry, drives the need for innovative asymmetric syntheses.

Current research often relies on established methods which may have limitations in terms of substrate scope, efficiency, and stereoselectivity. Future work will likely focus on several key areas:

Asymmetric Catalysis : The use of chiral catalysts to induce enantioselectivity in the formation of the P-C bond is a promising strategy. This could involve the development of novel transition-metal catalysts or organocatalysts specifically designed for phosphinic acid synthesis. uni-koeln.de For instance, chiral ligands could be employed to control the stereochemical outcome of reactions involving the addition of phosphinates to prochiral substrates. nih.gov

Chiral Auxiliaries : The temporary attachment of a chiral auxiliary to the phosphinic acid or a precursor can direct the stereoselective formation of new chiral centers. sigmaaldrich.com Subsequent removal of the auxiliary would yield the desired enantiomerically enriched di-2-furanylphosphinic acid derivative. Research in this area will focus on developing easily attachable and removable auxiliaries that offer high diastereoselectivity. sigmaaldrich.com

Enzymatic Resolutions : Biocatalysis offers a green and highly selective alternative for obtaining chiral compounds. Enzymes such as lipases or proteases could be used for the kinetic resolution of racemic mixtures of di-2-furanylphosphinic acid esters or amides.

Multicomponent Reactions : Designing novel multicomponent reactions that allow for the one-pot synthesis of complex chiral di-2-furanylphosphinic acid derivatives from simple starting materials is a significant goal. mdpi.com This approach offers advantages in terms of atom economy and synthetic efficiency.

A recent study detailed a convenient synthesis of functionalized furan-containing phosphonous and phosphinic acids through the radical addition of bis(trimethylsiloxy)phosphine to 2-vinylfuran. researchgate.netresearchgate.net This method provides a foundation for further exploration into chiral variations, potentially by incorporating chiral ligands or auxiliaries into the reaction scheme.

Advanced Mechanistic Studies on Catalytic Cycles and Reaction Selectivity

A deeper understanding of the catalytic cycles and the factors governing reaction selectivity is crucial for the rational design of more efficient catalysts based on di-2-furanylphosphinic acid. Future research will likely employ a combination of experimental and computational techniques to elucidate these mechanisms.

Key areas of investigation include:

In-situ Spectroscopic Analysis : Techniques such as NMR, IR, and X-ray absorption spectroscopy can be used to identify and characterize key intermediates in the catalytic cycle. This information is vital for understanding the reaction pathway and identifying rate-determining steps.

Kinetic Studies : Detailed kinetic analyses of catalytic reactions can provide valuable insights into the reaction mechanism and the influence of various parameters, such as substrate concentration, catalyst loading, and temperature, on the reaction rate and selectivity. nih.gov

Computational Modeling : Density Functional Theory (DFT) calculations and other computational methods can be used to model the catalytic cycle, calculate the energies of transition states and intermediates, and predict the stereochemical outcome of reactions. acs.org This approach can guide the design of new catalysts with improved activity and selectivity. rsc.org

By combining these approaches, researchers can gain a comprehensive understanding of how di-2-furanylphosphinic acid-based catalysts function at a molecular level, enabling the development of more sophisticated and effective catalytic systems.

Integration of Di-2-furanylphosphinic Acid into Multifunctional Smart Materials

The incorporation of di-2-furanylphosphinic acid into polymeric structures opens up exciting possibilities for the creation of "smart" materials with tunable properties. routledge.com These materials can respond to external stimuli such as pH, temperature, or the presence of specific analytes, making them suitable for a wide range of applications.

Future research in this area will likely focus on:

Stimuli-Responsive Polymers : The furan (B31954) ring can participate in reversible Diels-Alder reactions, which can be used to create cross-linked polymer networks that respond to thermal stimuli. researchgate.net The phosphinic acid group can act as a pH-responsive moiety, leading to changes in the polymer's conformation or solubility. The development of polymers containing both furan and phosphinic acid functionalities could lead to materials with dual-responsive properties.

Self-Healing Materials : The reversible nature of the Diels-Alder reaction can be exploited to create self-healing polymers. When a crack forms in the material, the application of heat can promote the retro-Diels-Alder reaction, followed by the forward reaction to reform the cross-links and heal the damage.

Flame Retardant Materials : Phosphorus-containing compounds, including phosphinic acids, are known for their flame-retardant properties. researchgate.net Integrating di-2-furanylphosphinic acid into polymers can enhance their fire resistance, an important consideration for many industrial applications. Research has shown that furan-phosphamide derivatives can improve the flame retardancy of polymers like poly(lactic acid). researchgate.net

Bio-based Polymers : The furan moiety can be derived from renewable biomass sources, making furan-containing polymers an attractive alternative to petroleum-based plastics. rsc.org The development of polymers based on di-2-furanylphosphinic acid aligns with the principles of green chemistry and sustainable materials science. rsc.orgacs.org

The unique combination of the furan ring's reactivity and the phosphinic acid's properties makes di-2-furanylphosphinic acid a valuable building block for the next generation of advanced materials.

Development of Hybrid Systems for Enhanced Catalysis and Recognition

Combining di-2-furanylphosphinic acid with other functional components in hybrid systems can lead to synergistic effects, resulting in enhanced catalytic activity and molecular recognition capabilities.

Hybrid Catalysts : These systems combine the advantages of homogeneous and heterogeneous catalysis. hybridcatalysis.com For example, di-2-furanylphosphinic acid or its metal complexes could be immobilized on a solid support, such as silica (B1680970) or a polymer resin. mdpi.com This approach facilitates catalyst separation and recycling while maintaining high catalytic activity. nih.gov Research into hybrid catalytic pathways, such as combining homogeneous and heterogeneous catalysts for multi-step syntheses, is also a promising area. rsc.org

Molecular Recognition Systems : The furan and phosphinic acid groups can both participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, which are the basis of molecular recognition. mdpi.com Di-2-furanylphosphinic acid could be incorporated into larger host molecules, such as calixarenes or cyclodextrins, to create receptors for specific guest molecules. beilstein-journals.org These systems could have applications in sensing, separation, and drug delivery. nih.govnih.gov The ability of furan-containing compounds to act as ligands for transition metals also opens up possibilities for creating metal-based sensors. nih.gov

Bifunctional Systems : By combining the catalytic activity of the phosphinic acid group with the recognition properties of the furan moieties, it may be possible to develop bifunctional systems that can both bind a substrate and catalyze its transformation.

The design and synthesis of these sophisticated hybrid systems will require a multidisciplinary approach, combining principles from organic synthesis, materials science, and supramolecular chemistry.

Predictive Modeling for Structure-Property Relationships and Rational Design

Predictive modeling and computational chemistry are becoming increasingly important tools in chemical research. nih.govnih.govresearchgate.netmdpi.com By establishing quantitative structure-activity relationships (QSAR) and structure-property relationships (QSPR), researchers can rationally design new di-2-furanylphosphinic acid derivatives with desired properties, saving time and resources compared to traditional trial-and-error approaches. nih.govnih.govresearchgate.net

Key aspects of this research direction include:

Development of Accurate Models : The development of robust and predictive computational models is essential. This involves selecting appropriate molecular descriptors that capture the key structural features of di-2-furanylphosphinic acid derivatives and using advanced machine learning algorithms to build the models. diva-portal.org

Prediction of Catalytic Activity : QSAR models can be used to predict the catalytic activity and selectivity of new di-2-furanylphosphinic acid-based catalysts. acs.org This can help to identify promising catalyst candidates for synthesis and experimental testing.

Design of Smart Materials : QSPR models can be used to predict the physical and chemical properties of polymers and other materials containing di-2-furanylphosphinic acid. This can aid in the design of new smart materials with specific stimuli-responsive or self-healing properties.

Virtual Screening : Computational models can be used to virtually screen large libraries of potential di-2-furanylphosphinic acid derivatives for desired properties, allowing researchers to focus their synthetic efforts on the most promising candidates.

The integration of predictive modeling into the research and development process will accelerate the discovery and optimization of new applications for di-2-furanylphosphinic acid and its derivatives.

Q & A

Q. What are the optimal synthetic routes for di-2-furanyl-phosphinic acid, and how can purity challenges be addressed?

Methodological Answer: Di-2-furanyl-phosphinic acid is typically synthesized via nucleophilic substitution or acid chloride reactions. For example, reacting 2-furyl Grignard reagents with phosphorus trichloride (PCl₃) followed by hydrolysis yields the phosphinic acid derivative. A critical challenge is controlling side reactions, such as HCl elimination during synthesis, which can lead to byproducts like the diethylene amide derivative .

Q. How do pH and solvent systems influence the solubility of di-2-furanyl-phosphinic acid?

Methodological Answer: Solubility is highly pH-dependent due to the acid’s ionizable phosphinate group. Experimental data for analogous phosphinic acids (e.g., di-2,4,4-trimethylpentyl-phosphinic acid) show:

| pH | Solubility (μg/mL) | Source |

|---|---|---|

| 2.6 | 16 | |

| 3.7 | 38 |